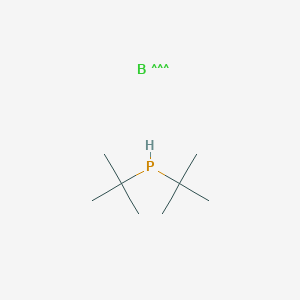
2-Naphthyl 3-pyrrolidinyl ether hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl 3-pyrrolidinyl ether hydrochloride (2-NPPE HCl) is an organic compound with the chemical formula C13H17ClN2O. It is a white crystalline solid that is soluble in water and polar organic solvents. 2-NPPE HCl is a versatile reagent that has been used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Polymer Development
The derivative of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride, particularly naphthalene-based compounds, has been actively researched in the synthesis of novel polymers. Studies illustrate the creation of pyridine-based ether ester diamines and their further application in generating thermally stable poly(ether ester amide)s (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2004). Similar research has demonstrated the synthesis of heat-resistant polyimides using a pyridine-based diamine with preformed ether and ester groups (Mehdipour‐Ataei, Maleki-Moghaddam, & Nami, 2005). These studies indicate the significant potential of such compounds in developing advanced materials with enhanced thermal stability and desirable physical properties.
Catalysis and Organic Synthesis
In the realm of organic synthesis and catalysis, derivatives of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride have been utilized as protecting groups in the synthesis of complex organic molecules. For instance, research has highlighted the use of 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis, providing a divergent approach towards generating high-mannose type oligosaccharide libraries (Li, Roy, & Liu, 2011). Another study explored the stabilization of a snub bisphenoidal environment of strontium in a complex containing ether and pyrazole derivatives, showcasing the intricate interactions and stability offered by such compounds (Schowtka, Görls, & Westerhausen, 2015).
Propiedades
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSPNKJVASFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl 3-pyrrolidinyl ether hydrochloride | |
CAS RN |
127342-10-3 |
Source


|
| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)


